Product packaging for 3-hydroxy-N-(2-oxooxolan-3-yl)hexanamide(Cat. No.:CAS No. 161234-45-3)

3-hydroxy-N-(2-oxooxolan-3-yl)hexanamide

Cat. No.: B3039154
CAS No.: 161234-45-3
M. Wt: 215.25 g/mol
InChI Key: CRCIHGGZGGATGM-UHFFFAOYSA-N
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Description

N-(3-hydroxy-pentanoyl)-homoserine lactone is a N-acyl-amino acid.
3-hydroxy-N-(2-oxooxolan-3-yl)hexanamide is a natural product found in Vibrio anguillarum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO4 B3039154 3-hydroxy-N-(2-oxooxolan-3-yl)hexanamide CAS No. 161234-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-N-(2-oxooxolan-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h7-8,12H,2-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCIHGGZGGATGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)NC1CCOC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conceptual Framework of Bacterial Quorum Sensing

Quorum sensing is a sophisticated mechanism of gene regulation that allows bacteria to monitor their population density and collectively alter their gene expression. This process relies on the production, release, and detection of small signaling molecules called autoinducers. When the bacterial population is low, these autoinducers diffuse into the environment, and their concentration remains negligible. However, as the population grows, the concentration of these molecules surpasses a certain threshold, leading to their binding to specific receptors within the bacterial cells. This binding event triggers a signaling cascade that results in the coordinated expression of a suite of genes.

This collective behavior enables bacteria to perform tasks that would be inefficient for a single bacterium, such as biofilm formation, virulence factor production, bioluminescence, and antibiotic synthesis. In essence, quorum sensing allows bacteria to function as multicellular organisms, enhancing their survival and interaction with the environment.

Chemical Classification and Structural Diversity of Ahls

N-Acyl Homoserine Lactones are the primary class of quorum sensing signal molecules in many species of Gram-negative bacteria. The basic structure of an AHL consists of a conserved homoserine lactone ring attached to an acyl side chain via an amide linkage. The diversity within this class of molecules arises from variations in the length and composition of the acyl side chain.

The acyl chain can vary in length, typically from 4 to 18 carbons. Furthermore, the third carbon of the acyl chain can be modified, commonly featuring a hydroxyl (-OH) or a keto (=O) group. These subtle structural modifications are crucial for the specificity of the signaling system, as the cognate receptor protein in a particular bacterium will typically recognize only a specific AHL structure. This specificity ensures that a bacterium responds primarily to signals from its own species.

Structural Feature Variation Significance
Acyl Chain LengthTypically 4 to 18 carbonsContributes to the specificity of the signal-receptor interaction.
C3 SubstitutionUnsubstituted, 3-oxo, or 3-hydroxyA key determinant of molecular recognition by the cognate receptor protein.
UnsaturationPresence of double bonds in the acyl chainFurther diversifies the range of possible AHL signals.

Historical Perspective and Initial Identification of 3 Hydroxy N 2 Oxooxolan 3 Yl Hexanamide

The discovery of 3-hydroxy-N-(2-oxooxolan-3-yl)hexanamide, also known as N-(3-hydroxyhexanoyl)-L-homoserine lactone (3-OH-C6-HSL), is intertwined with the broader exploration of quorum sensing systems in different bacterial species. Early research on bioluminescent marine bacteria like Vibrio fischeri laid the groundwork by identifying the first AHL, N-(3-oxohexanoyl)-L-homoserine lactone.

Subsequent investigations into the quorum sensing mechanisms of other bacteria led to the identification of a wider array of AHL structures. In 1997, a study focusing on Pseudomonas fluorescens identified N-(3-hydroxyhexanoyl)-l-HSL as one of several novel signal molecules produced by this bacterium. pnas.org This was a significant finding as it expanded the known repertoire of AHLs to include those with a hydroxyl group at the C3 position of a C6 acyl chain.

A pivotal moment in the characterization of this specific compound came from research on the fish pathogen Vibrio anguillarum. In 2001, a study demonstrated that this bacterium produces N-(3-hydroxyhexanoyl)homoserine lactone alongside other AHLs. asm.org The researchers were able to isolate and characterize this molecule, confirming its structure and its role in the bacterium's complex, multi-layered quorum sensing system. asm.org These findings were crucial in establishing the existence and importance of this compound as a distinct bacterial signal molecule.

Current Research Landscape and Academic Trajectories for the Compound

Enzymatic Pathways and Key Biosynthetic Enzymes

The creation of 3-OH-C6-HSL is a multi-step enzymatic process involving specific synthases and common metabolic precursors.

The central enzyme responsible for the synthesis of 3-OH-C6-HSL in P. chlororaphis is PhzI, a homolog of the LuxI family of AHL synthases. researchgate.net These enzymes catalyze the ligation of a specific acyl chain, in this case, a 3-hydroxyhexanoyl group, with the homoserine lactone moiety. researchgate.netnih.gov The PhzI synthase from P. chlororaphis is not exclusively specific to one substrate; it is also responsible for producing a suite of other 3-hydroxy-AHLs with varying carbon chain lengths, though 3-OH-C6-HSL is the most abundant and biologically relevant for phenazine regulation in this strain. researchgate.netnih.gov

The biosynthesis of all AHLs by LuxI-type synthases draws upon two fundamental precursor molecules from primary metabolism. The universal donor of the homoserine lactone ring is S-Adenosylmethionine (SAM). The acyl chain portion is supplied by a corresponding acyl-acyl carrier protein (Acyl-ACP) from the fatty acid biosynthesis pathway. oup.com For the synthesis of 3-OH-C6-HSL, the specific precursors are SAM and 3-hydroxyhexanoyl-ACP. The PhzI enzyme facilitates a two-step reaction: first, the acylation of the SAM amino group, followed by an intramolecular lactonization that releases the final 3-OH-C6-HSL molecule.

Precursor MetaboliteRole in Biosynthesis
S-Adenosylmethionine (SAM) Donates the aminobutyryl group that cyclizes to form the homoserine lactone ring.
3-hydroxyhexanoyl-Acyl Carrier Protein (ACP) Provides the six-carbon acyl chain with a hydroxyl group at the C3 position.

The stereochemical configuration of this compound is a critical determinant of its biological activity. The biosynthesis process is highly stereospecific.

Homoserine Lactone Ring: The homoserine lactone moiety is derived from S-Adenosyl-L-methionine, resulting in the natural production of the L-enantiomer, correctly designated as (3S)-N-(3-hydroxyhexanoyl)-oxolan-2-one.

3-Hydroxy Acyl Chain: The 3-hydroxyhexanoyl-ACP precursor is an intermediate of the fatty acid synthesis pathway. In Pseudomonas, this pathway stereospecifically generates intermediates with the (R)-configuration. oup.com Therefore, the naturally synthesized compound is N-((3R)-hydroxyhexanoyl)-L-homoserine lactone.

This specific stereoisomer, N-((3R)-hydroxyhexanoyl)-L-homoserine lactone, is the form recognized by its cognate receptor protein.

Genetic Organization of Biosynthetic Loci and Operons

In P. chlororaphis 30-84, the genes responsible for the synthesis and response to 3-OH-C6-HSL are organized in a specific locus linked to the biosynthesis of phenazine antibiotics. The AHL synthase gene, phzI, is located immediately upstream of the phenazine biosynthetic operon (phzABCDEFG). oup.comnih.gov

Divergently transcribed from phzI is the gene phzR, which encodes the LuxR-type transcriptional regulator that acts as the receptor for the 3-OH-C6-HSL signal molecule. oup.com This phzR/phzI regulatory cassette, positioned adjacent to the functional operon it controls, allows for tight, coordinated regulation of signal synthesis and response. nih.gov A conserved DNA sequence motif, known as a phz box, serves as the binding site for the activated PhzR protein in the promoter region of the phz operon, initiating transcription. lipidmaps.org

GeneFunctionLocation
phzI Encodes the LuxI-type synthase for 3-OH-C6-HSL.Upstream of phz operon.
phzR Encodes the LuxR-type transcriptional regulator (AHL receptor).Divergently transcribed from phzI.
phzABCDEFG Phenazine biosynthetic operon.Downstream of the phzR/phzI locus.

Transcriptional and Post-Transcriptional Regulation of Biosynthesis

The production of 3-OH-C6-HSL is regulated through a classic quorum-sensing circuit, which is further integrated into broader cellular regulatory networks.

At low cell densities, phzI is expressed at a basal level, leading to a slow accumulation of 3-OH-C6-HSL in the environment. As the bacterial population grows, the concentration of this signal molecule surpasses a critical threshold. The 3-OH-C6-HSL then binds to and activates the PhzR protein. This activated PhzR-AHL complex functions as a transcriptional activator, binding to the phz box promoter and strongly inducing the expression of the phz operon. researchgate.netoup.com This creates a positive feedback loop where the synthesis of the signal molecule promotes its own further production, leading to a rapid, population-wide synchronization of gene expression.

This core quorum-sensing system is modulated by other regulatory systems. The Gac/Rsm signal transduction pathway, a global regulatory system in many Gram-negative bacteria, influences phenazine synthesis. Specifically, the RNA-binding protein RsmE acts as a negative regulator of phenazine production. hmdb.ca Furthermore, the stationary phase sigma factor RpoS positively regulates phzI expression, linking AHL synthesis to growth phase transitions. asm.org

The biosynthesis of 3-OH-C6-HSL is not solely dependent on cell density but is also finely tuned by various environmental and nutritional signals. The regulation of phenazine antibiotics by these factors occurs at or upstream of the production of the 3-OH-C6-HSL autoinducer. nih.gov

Key environmental factors influencing phzI expression and subsequent AHL production include:

Nutrient Availability: The type and concentration of carbon and nitrogen sources significantly impact production levels. nih.gov

Temperature: Production is sensitive to temperature shifts, with decreases in temperature (e.g., from 21°C to 16°C) leading to a dramatic reduction in synthesis. nih.gov

pH: A decrease in environmental pH from 7 to 6 negatively affects production. nih.gov

Oxygen: Growth under low oxygen conditions (1%) has been shown to increase production levels. nih.gov

Chemical Signals: Secondary metabolites produced by other soil microbes, such as fusaric acid from Fusarium species, can reduce autoinducer and phenazine levels. nih.gov

These cues allow the bacteria to integrate information about their surroundings with their population density, ensuring that the production of metabolically expensive compounds like phenazines is initiated only under the most favorable conditions for survival and competition.

Feedback Mechanisms in Compound Production

The biosynthesis of this compound, a significant quorum-sensing signal molecule also known as N-(3-hydroxyhexanoyl)-L-homoserine lactone (3-OH-C6-HSL), is intricately regulated by a series of feedback mechanisms. These control systems ensure that the production of the signal molecule is tightly coordinated with bacterial population density and environmental cues. In organisms such as the biocontrol agent Pseudomonas chlororaphis, these feedback loops are crucial for the timely activation of genes responsible for secondary metabolite production and other cooperative behaviors.

The primary feedback mechanism governing the production of this compound is a positive feedback loop inherent to the PhzR/PhzI quorum-sensing system. nih.gov The PhzI enzyme is the synthase responsible for the production of 3-OH-C6-HSL. nih.gov The corresponding transcriptional regulator, PhzR, requires this N-acyl homoserine lactone (AHL) as a co-inducer to become active. nih.gov

At low cell densities, the basal level of this compound is minimal. As the bacterial population grows, the concentration of the AHL in the environment and within the cells increases. Upon reaching a critical threshold concentration, this compound binds to and activates the PhzR protein. This activated PhzR-AHL complex then binds to a specific DNA sequence, known as the "phz box," located in the promoter region of the phzI gene. nih.gov This binding event significantly enhances the transcription of phzI, leading to a rapid increase in the synthesis of the PhzI enzyme. nih.gov The elevated levels of PhzI, in turn, accelerate the production of this compound, thus creating a powerful positive feedback loop, often referred to as autoinduction. nih.govyoutube.com

This autoinduction ensures a synchronized and robust response across the bacterial population once a quorum has been reached. The production of this compound is also integrated into a broader and more complex regulatory network that provides additional layers of feedback control. This network includes global regulators such as the Gac/Rsm system and the alternative sigma factor RpoS. nih.govumanitoba.ca

In Pseudomonas chlororaphis PA23, there is a cross-regulation between the Phz quorum-sensing system and RpoS. nih.gov Transcriptional fusion analyses have revealed that RpoS positively influences the expression of phzI, thereby contributing to the production of this compound. nih.gov Conversely, the Phz quorum-sensing system positively regulates the expression of RpoS, indicating a reciprocal positive feedback relationship. nih.govumanitoba.ca However, RpoS has been shown to have a negative effect on the expression of phzR, adding a layer of complexity to this regulatory interplay. nih.govumanitoba.ca

Furthermore, the GacS/GacA two-component system, a master regulator of secondary metabolism, indirectly controls the PhzR/PhzI system. It does so by regulating the expression of small non-coding RNAs (such as RsmZ), which in turn sequester translational repressor proteins like RsmE. nih.govnih.gov By alleviating this repression, the Gac/Rsm pathway ultimately leads to the enhanced expression of the phz operon and the associated quorum-sensing machinery. nih.gov

The intricate web of feedback mechanisms controlling the production of this compound is summarized in the table below, detailing the key regulatory components and their interactions.

RegulatorTarget Gene/ProteinEffect on TargetConsequence for this compound Production
PhzR-(3-OH-C6-HSL) complexphzIPositiveIncreased synthesis (Positive Feedback)
RpoSphzIPositiveIncreased synthesis
RpoSphzRNegativePotential for dampening the positive feedback loop
PhzR/PhzI SystemRpoSPositiveIndirectly enhances its own regulation
Gac/Rsm SystemPhzR/PhzI SystemPositive (indirect)Increased synthesis
PipphzI and phzRPositiveIncreased synthesis

Receptor Binding and Activation of LuxR-Type Proteins

The initiation of a quorum sensing response hinges on the precise interaction between the AHL signal and its cognate LuxR-type receptor protein. This binding event is the critical first step that translates the extracellular chemical signal into a cellular response.

Ligand Specificity and Binding Pocket Architecture

LuxR-type proteins possess a highly conserved N-terminal ligand-binding domain that forms a specific pocket to accommodate the AHL molecule. The specificity of this interaction is determined by the length and modifications of the AHL's acyl chain. For this compound, its hexanoyl (C6) chain with a hydroxyl group at the third carbon position would theoretically dictate its binding to a LuxR homolog with a complementary binding pocket.

However, there is no specific research identifying the cognate LuxR-type receptor for this compound. Consequently, the architecture of its specific binding pocket, including the key amino acid residues involved in recognizing the hydroxyl group and the hexanoyl chain, has not been elucidated.

Conformational Dynamics and Dimerization of Receptor Proteins

The binding of an AHL to its cognate LuxR monomer is known to induce a significant conformational change in the protein. This change is crucial for the subsequent dimerization or oligomerization of the receptor, a necessary step for its activation. The activated dimer then possesses a functional DNA-binding domain, typically located at the C-terminus of the protein.

While this is the general model for AHL-mediated activation of LuxR-type proteins, the specific conformational shifts induced by this compound and the dynamics of the subsequent dimerization process have not been experimentally determined.

Regulation of Target Gene Expression

Once activated, the AHL-receptor complex functions as a transcriptional regulator, binding to specific DNA sequences to either activate or repress the expression of target genes.

Transcriptional Regulation by Receptor-Ligand Complexes

The dimerized and activated LuxR-type receptor, bound to its AHL ligand, scans the bacterial chromosome for specific DNA promoter sequences known as lux boxes. Upon binding to these sites, the complex typically recruits RNA polymerase, initiating the transcription of downstream genes.

The specific transcriptional regulatory activity of the this compound-receptor complex, including whether it acts as an activator or a repressor, has not been characterized.

Identification of Regulated Promoters and Operons

The set of genes and operons controlled by a specific AHL-receptor complex constitutes its regulon. Identifying these targets is key to understanding the physiological impact of the quorum-sensing circuit.

There are no published studies that have identified the specific promoters, genes, or operons that are under the regulatory control of this compound in any bacterial species.

Downstream Signaling Cascades and Regulatory Networks

The genes activated by the initial AHL-receptor complex often encode for proteins that, in turn, regulate other genes, leading to complex downstream signaling cascades and intricate regulatory networks. These networks allow bacteria to fine-tune their collective behaviors in response to population density.

Given the lack of information on the primary targets of this compound, the downstream signaling pathways and the broader regulatory networks it may influence remain entirely unknown.

Interplay with Other Intracellular Signaling Pathways

The signaling cascades initiated by this compound, a member of the N-acyl homoserine lactone (AHL) family of bacterial quorum-sensing molecules, are not isolated events within the cell. oup.com Instead, they engage in complex crosstalk with other critical intracellular signaling pathways, thereby modulating a wide range of cellular responses. This interplay is crucial for the host's response to bacterial presence and can influence processes ranging from inflammation to apoptosis. The primary pathways known to interact with AHL signaling include the Mitogen-Activated Protein Kinase (MAPK) and calcium signaling pathways.

One of the most well-documented interactions of AHLs is with the MAPK signaling cascades. researchgate.netharvard.edu These pathways are central to the regulation of cellular processes such as proliferation, differentiation, and stress responses in eukaryotic cells. nih.govnih.gov Research has demonstrated that certain AHLs can specifically activate the p38 MAPK pathway, but not the p42/44 MAPK pathway, in human macrophages. researchgate.net This activation can lead to an increase in phagocytic activity, a critical component of the innate immune response. researchgate.net The activation of the p38 MAPK pathway by AHLs suggests a mechanism by which host cells can sense and respond to bacterial communication signals, thereby initiating a defensive posture. researchgate.net

The interplay with calcium signaling pathways is another significant aspect of the molecular mechanism of this compound and related AHLs. Calcium ions are ubiquitous second messengers that regulate a vast array of cellular functions. Studies have shown that some AHLs can modulate host cell responses by inducing changes in intracellular calcium concentrations. nih.gov This modulation of calcium signaling can, in turn, affect downstream cellular processes, including gene expression and apoptosis. nih.gov The ability of AHLs to influence calcium homeostasis highlights a sophisticated level of inter-kingdom communication, where bacterial signals can directly tap into fundamental eukaryotic signaling networks.

While direct evidence for the interplay of this compound with the cyclic AMP (cAMP) pathway is less established, the extensive crosstalk known to occur between MAPK, calcium, and cAMP signaling pathways in various cellular contexts suggests the potential for indirect interactions. The concept of crosstalk describes how signal integration from multiple pathways can affect a common biological output. nih.gov Therefore, the activation of MAPK and calcium signaling by this AHL could lead to downstream modifications of the cAMP pathway, or vice versa, as these pathways are often interconnected through a complex network of kinases, phosphatases, and other signaling proteins.

The following tables summarize the key research findings on the interplay of AHLs with intracellular signaling pathways.

Signaling PathwayKey Interacting Molecule(s)Cellular Effect
MAPK Pathway p38 MAPKIncreased phagocytic activity in macrophages
Calcium Signaling Intracellular Ca2+Modulation of host cell responses, potential for apoptosis
Research FindingModel SystemReference
N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) activates the p38 MAPK pathway, leading to increased phagocytosis.Human Macrophages researchgate.net
Pseudomonas aeruginosa autoinducer modulates host cell responses through calcium signaling.Eukaryotic Cells nih.gov

No Specific Biological Data Currently Available for this compound

Despite a comprehensive search of available scientific literature, specific research detailing the biological roles and ecological impact of the chemical compound this compound is not presently available. Therefore, it is not possible to provide a detailed analysis of its functions within the requested framework.

While this specific molecule has been synthesized and is available from chemical suppliers, dedicated studies on its influence on microbial virulence, biofilm development, or its role in interspecies and interkingdom communication have not been published in the accessible scientific domain.

The compound belongs to the N-acyl-homoserine lactone (AHL) family, a class of signaling molecules widely recognized for their critical role in bacterial quorum sensing. Quorum sensing is a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. Generally, AHLs are involved in regulating various physiological processes, including the production of virulence factors and the formation of biofilms.

For instance, structurally similar compounds, such as N-(3-hydroxyhexanoyl)-L-homoserine lactone, have been identified as key signaling molecules in bacteria like Pseudomonas chlororaphis. Research on these related compounds has demonstrated their function in controlling the expression of genes responsible for the production of enzymes and toxins, thereby modulating the virulence of the organism. Furthermore, many AHLs are known to be integral to the initiation, maturation, and structural integrity of biofilms, which are complex communities of microorganisms.

However, it is crucial to note that the biological activity of AHLs is highly specific, depending on the length and modification of the acyl side chain and the bacterial species . Extrapolating the specific functions of this compound from its structural relatives would be speculative and scientifically unsound without direct experimental evidence.

Future research may elucidate the specific biological activities of this compound, but at present, there is a lack of data to populate the detailed sections and subsections requested.

Interspecies and Interkingdom Chemical Communication

Cross-talk with Other Bacterial Species

There is no documented evidence regarding the involvement of this compound in inter-species communication among bacteria. Research has not yet explored whether this molecule can be recognized by receptors in other bacterial species to either trigger or inhibit quorum sensing-regulated behaviors.

Interactions with Eukaryotic Hosts (e.g., plants, fungi, algae)

Scientific literature lacks any information on the interactions between this compound and eukaryotic organisms. There are no studies to suggest its role in symbiotic or pathogenic relationships with plants, fungi, or algae.

Adaptation to Environmental Stresses and Nutrient Acquisition

The potential role of this compound in helping bacteria adapt to environmental stressors such as changes in temperature, pH, or nutrient availability has not been investigated. Similarly, there is no research linking this compound to mechanisms of nutrient acquisition.

Contribution to Microbial Community Structure and Function in Diverse Ecosystems

Due to the lack of in-situ studies, the contribution of this compound to the composition and function of microbial communities in any ecosystem remains unknown.

Advanced Research Methodologies and Analytical Approaches for 3 Hydroxy N 2 Oxooxolan 3 Yl Hexanamide Studies

Genetic Engineering and Molecular Biology Techniques

Genetic manipulation is fundamental to understanding the synthesis, perception, and regulatory output of 3-hydroxy-N-(2-oxooxolan-3-yl)hexanamide, which is often referred to by the common shorthand 3-OH-C6-HSL. By altering the genetic makeup of bacteria, researchers can directly probe the function of the genes involved in its quorum-sensing circuit.

Targeted Gene Knockouts, Insertions, and Overexpression Systems

Targeted gene manipulation allows for the precise dissection of quorum-sensing pathways. The core components of an AHL-based system are the LuxI-family synthase, which produces the signal molecule, and the LuxR-family receptor/transcriptional regulator, which detects the signal and modulates gene expression. mdpi.com

Gene Knockouts: Creating null mutants by deleting or disrupting the synthase gene (a luxI homolog) is a primary strategy to determine the function of the endogenously produced AHL. For example, in Serratia plymuthica RVH1, inactivation of the splI gene, a luxI homolog, resulted in the complete loss of N-(3-oxo-hexanoyl)-homoserine lactone (3-oxo-C6-HSL) production and a significant reduction in other AHLs. nih.gov This genetic modification directly linked the SplI-dependent quorum-sensing system to the regulation of extracellular chitinase, protease, and the production of an antibacterial compound. nih.gov Similarly, studies in the model organism Vibrio fischeri utilize luxI and ainS mutants to differentiate the roles of its two AHL signals in controlling bioluminescence and host colonization. nih.govresearchgate.net

Gene Insertions and Complementation: To confirm that an observed phenotype is a direct result of the gene knockout, researchers perform complementation analysis. This involves reintroducing a functional copy of the knocked-out gene, often on a plasmid. A restoration of the original phenotype confirms the gene's function. This approach is standard practice in studies involving quorum sensing mutants in organisms like Pseudomonas aeruginosa and Vibrio fischeri. jvsmedicscorner.comfrontiersin.org

Overexpression Systems: Overexpression of specific genes is another powerful tool. For instance, overexpressing an AHL-degrading enzyme, such as the AiiA lactonase from Bacillus thuringiensis, in a host like E. coli can be used to confirm the enzyme's activity and substrate specificity. nih.gov This technique not only helps characterize quorum-quenching enzymes but can also be used to create engineered organisms that interfere with pathogenic bacterial communication. nih.gov Conversely, overexpressing a LuxR-type receptor can increase a bacterium's sensitivity to its cognate AHL, a technique used to enhance biosensors. oup.com

Reporter Gene Assays for Quorum Sensing Activity and Gene Regulation

Reporter gene assays are indispensable for detecting and quantifying the presence of this compound and other AHLs. These systems, often called biosensors, are engineered bacteria that produce a measurable signal in response to specific molecules. oup.com

A typical biosensor strain is unable to produce its own AHLs (due to a mutation in its luxI homolog) but retains a functional LuxR-type receptor. oup.com The gene for this receptor is placed in the biosensor along with a fusion construct where the promoter regulated by that receptor controls a reporter gene. When the specific AHL is present in the environment, it enters the biosensor cell, binds to the LuxR-type protein, and activates the transcription of the reporter gene, producing a signal such as light, color, or fluorescence. oup.comnih.gov

Commonly used biosensors for short-chain AHLs include:

Chromobacterium violaceum CV026: This mutant strain responds to AHLs with acyl chains of four to eight carbons by producing a vivid purple pigment called violacein. oup.com

Agrobacterium tumefaciens KYC55: This strain carries a plasmid with the traR gene and a traI-lacZ reporter fusion, allowing it to detect a broad range of AHLs, particularly 3-oxo-substituted variants, by producing β-galactosidase activity. oup.com

Escherichia coli JM109 (pSB401): This engineered strain contains the luxR gene and the luxI promoter from Vibrio fischeri fused to the luxCDABE genes from Photorhabdus luminescens. It produces bioluminescence in response to a range of AHLs, including 3-oxo-C6-HSL. nih.gov

These reporter assays are highly sensitive and are used to screen for AHL production in bacterial isolates, quantify AHL concentrations in culture supernatants, and identify potential quorum-quenching compounds. nih.gov The sensitivity of these biosensors can be further enhanced by increasing the intracellular dosage of the luxR regulatory gene. mdpi.com

"-Omics" Approaches for Global Analysis

While genetic techniques target specific genes, "-omics" approaches provide a global, systems-level view of the cellular response to this compound. These high-throughput methods can simultaneously measure changes across entire classes of biological molecules, revealing the full breadth of a quorum-sensing regulon.

Transcriptomics (e.g., RNA-Seq) for Gene Expression Profiling

Transcriptomics analyzes the complete set of RNA transcripts in a cell under specific conditions. By comparing the transcriptomes of wild-type bacteria with those of a luxI homolog knockout mutant (which cannot produce the AHL signal), researchers can identify all genes whose expression is regulated by that specific quorum-sensing system.

RNA-Seq (RNA sequencing) is the current state-of-the-art method for this analysis. nih.gov For example, transcriptomic studies on Pseudomonas aeruginosa have been used to define the regulons controlled by its two AHL-based quorum sensing systems, Las and Rhl. biorxiv.org These studies reveal that quorum sensing controls hundreds of genes, including those for virulence factors, biofilm formation, and metabolic pathways. biorxiv.orgku.dk By comparing the gene expression profiles of wild-type strains to those of lasI or rhlI mutants, a comprehensive list of AHL-dependent genes can be generated.

Table 1: Representative Gene Categories Regulated by AHL-Mediated Quorum Sensing in Pseudomonas aeruginosa (Based on Transcriptomic Data)
Functional CategoryExamples of Upregulated GenesAssociated Phenotype
Virulence FactorslasA, lasB, rhlA, rhlB, hcnAElastase, Rhamnolipid, Hydrogen Cyanide Production
Biofilm Formationpsl genes, pel genesExopolysaccharide Synthesis
Secondary Metabolismphz operonPyocyanin Production
Iron AcquisitionpvdQPyoverdine Synthesis
MotilityfliC (often downregulated)Flagellar Synthesis

Proteomics for Protein Abundance and Modification Analysis

Proteomics is the large-scale study of proteins. It complements transcriptomics by showing which of the transcribed genes are actually translated into proteins and at what levels. The classic approach involves two-dimensional gel electrophoresis (2-DE) to separate proteins, followed by mass spectrometry (e.g., MALDI-TOF-MS) to identify protein spots that change in abundance. kib.ac.cn

Studies investigating the response of the model plant Arabidopsis thaliana to N-3-oxo-hexanoyl-homoserine-lactone (a close analog of 3-OH-C6-HSL) used proteomics to identify dozens of proteins whose expression was altered. kib.ac.cn These proteins were involved in a wide range of cellular functions, demonstrating the far-reaching impact of bacterial signals on host organisms.

Table 2: Functional Classes of Proteins Altered in Arabidopsis thaliana in Response to Bacterial AHLs
Functional ClassExample Identified ProteinsPotential Role in Plant Response
MetabolismFructose-bisphosphate aldolase, Malate dehydrogenaseAlterations in carbohydrate and energy pathways
Defense & Stress ResponseGlutathione S-transferase, PeroxidaseDetoxification and management of oxidative stress
Protein Synthesis & FoldingChaperonins, Heat shock proteinsMaintaining protein quality control
Signal TransductionKinases, PhosphatasesRelaying the signal within plant cells
CytoskeletonActin, TubulinRemodeling of cell structure

Data synthesized from studies on plant responses to short-chain AHLs. kib.ac.cnnih.gov

Metabolomics for Pathway Interrogation

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological sample. In the context of quorum sensing, it provides a functional readout of the physiological state of the cell. By comparing the metabolome of a wild-type strain with a quorum-sensing mutant, researchers can uncover how cell-cell signaling rewires cellular metabolism. nih.gov

Techniques like nuclear magnetic resonance (¹H-NMR) spectroscopy and gas or liquid chromatography-mass spectrometry (GC-MS, LC-MS) are used for these analyses. nih.gov A landmark study on P. aeruginosa compared the intracellular and extracellular metabolomes (the "metabolic footprint") of a wild-type strain and a lasI rhlI double mutant. nih.govhilarispublisher.com The results showed that quorum sensing led to a global readjustment of central metabolism, affecting around a third of all identified metabolites. nih.gov Significant changes were observed in the levels of TCA cycle intermediates, amino acids, fatty acids, and polyamines, demonstrating that quorum sensing orchestrates a major shift in the cell's metabolic strategy as it enters stationary phase. nih.gov This approach allows for a deep interrogation of the metabolic pathways that are functionally impacted by signaling via molecules like this compound.

Bioanalytical and Detection Methodologies

Accurate identification and quantification of this compound are crucial for studying its production patterns and biological roles. High-sensitivity analytical techniques and functional bioassays are the primary methods employed for this purpose.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the unambiguous identification and quantification of AHLs from complex biological samples. nih.gov This method offers exceptional specificity and sensitivity.

The analytical process involves:

Chromatographic Separation: The sample extract is first injected into an HPLC system. Using a reverse-phase column, compounds are separated based on their hydrophobicity. This step isolates this compound from other molecules in the sample.

Mass Spectrometric Analysis: As the compound elutes from the HPLC column, it is ionized (typically by electrospray ionization, ESI) and enters the mass spectrometer. In tandem MS (MS/MS), a specific precursor ion corresponding to the protonated molecule ([M+H]⁺) is selected. This ion is then fragmented, and the resulting product ions are detected.

For AHLs, a characteristic fragmentation pattern is the loss of the acyl side chain, producing a common product ion at a mass-to-charge ratio (m/z) of 102. nih.govnih.gov This ion corresponds to the protonated homoserine lactone ring and serves as a diagnostic signature for this class of molecules. By using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where the instrument is set to detect only the specific precursor-to-product ion transition, both high specificity and accurate quantification can be achieved. nih.gov

Table 3: Mass Spectrometric Data for this compound
ParameterValueSignificance
Molecular FormulaC10H17NO4-
Monoisotopic Mass215.1158 DaPrecise mass used for high-resolution detection.
Precursor Ion [M+H]+m/z 216.1230The protonated molecule selected for fragmentation in MS/MS.
Key Product Ionm/z 102Diagnostic fragment corresponding to the protonated homoserine lactone ring. nih.gov

Bioassays using genetically engineered reporter strains provide a functional measure of AHL activity. These assays are invaluable for screening extracts for the presence of quorum sensing signals and for quantifying their biological potency. The most commonly used reporters are strains of Chromobacterium violaceum and Agrobacterium tumefaciens. mdpi.comnih.gov

Chromobacterium violaceum: This bacterium produces a vibrant purple pigment called violacein, the synthesis of which is regulated by its native CviI/CviR quorum sensing system. mdpi.com Mutant strains, such as CV026, have been created that cannot synthesize their own AHLs but retain the ability to respond to exogenously supplied short-chain AHLs (C4-C8). mdpi.com When a sample containing a suitable AHL like this compound is added, the CviR receptor is activated, leading to the production of the purple pigment. The intensity of the color, which can be quantified spectrophotometrically, is proportional to the concentration of the active AHL. researchgate.net

Agrobacterium tumefaciens: This bacterium utilizes the TraR protein to respond to AHLs. Reporter strains have been constructed that contain a fusion of a TraR-regulated promoter to a reporter gene, often lacZ, which encodes the enzyme β-galactosidase. nih.gov These strains are typically engineered to overexpress TraR, which broadens the range of detectable AHLs and dramatically increases sensitivity. nih.gov The presence of an active AHL in a sample induces the expression of β-galactosidase, and its activity can be easily and accurately measured using a colorimetric substrate. This system is known for its exquisite sensitivity, capable of detecting picomolar to nanomolar concentrations of certain AHLs. nih.gov

Table 4: Common Bioassay Reporter Strains for AHL Detection
Reporter StrainPrincipleTypical Reporter GeneDetected SignalAdvantages
Chromobacterium violaceum (e.g., CV026)AHL-deficient mutant responds to exogenous short-chain AHLs.Violacein synthesis genes (vioA-E)Purple pigment production.Simple, visual assay; good for agar (B569324) plate-based screening. mdpi.com
Agrobacterium tumefaciens (e.g., NTL4)TraR overexpression activates a reporter gene in response to a broad range of AHLs.lacZ (β-galactosidase)Enzymatic activity (colorimetric).Extremely high sensitivity; allows for precise quantification. nih.gov

Compound Reference Table

Compound Name Synonym(s)
This compound N-(3-hydroxyhexanoyl)-L-homoserine lactone; 3-OH-C6-HSL
N-(3-oxododecanoyl)-L-homoserine lactone 3-oxo-C12-HSL
N-(3-oxooctanoyl)-L-homoserine lactone 3-oxo-C8-HSL
N-(3-oxohexanoyl)-L-homoserine lactone 3-oxo-C6-HSL
N-hexanoyl-L-homoserine lactone C6-HSL

Future Research Directions and Unanswered Questions Regarding 3 Hydroxy N 2 Oxooxolan 3 Yl Hexanamide

Discovery of Novel Receptors and Transduction Mechanisms

A primary unanswered question is the identification of the specific receptor or receptors for 3-hydroxy-N-(2-oxooxolan-3-yl)hexanamide. In many Gram-negative bacteria, AHLs bind to LuxR-type transcriptional regulators, which then modulate gene expression. mdpi.comnih.gov However, the diversity of these receptors is vast, and some bacteria possess "solo" LuxR-type proteins that detect AHLs produced by other species. frontiersin.org Future research must focus on identifying the cognate LuxR homolog that binds to this specific 3-hydroxy-AHL.

Furthermore, the possibility of non-canonical receptors and transduction pathways remains an exciting frontier. Research on other AHLs has suggested that they can interact with alternative bacterial proteins and even eukaryotic host cells, modulating their functions. frontiersin.orgoup.com Investigating these potential alternative binding partners and the subsequent signaling cascades is essential.

Key Research Questions:

What is the primary LuxR-type receptor for this compound?

What is the binding affinity and specificity of this interaction?

Are there alternative, non-LuxR bacterial receptors for this molecule?

Does this AHL interact with eukaryotic host cell receptors, and if so, what are the downstream effects?

Interplay with Non-AHL Quorum Sensing Systems and Other Regulatory Networks

Understanding this interplay is crucial for predicting the collective behavior of bacteria in complex microbial communities. The integration of these signals can lead to a more nuanced and coordinated response to environmental cues and population density.

Potential Areas of Investigation:

Does the this compound signaling pathway influence or is it influenced by other quorum sensing systems within the same organism?

How does this AHL signaling integrate with broader regulatory networks controlling metabolism, stress response, and virulence?

Can this molecule act as a signal in interspecies communication, potentially being recognized by the signaling systems of other bacteria?

Systems-Level Understanding of Quorum Sensing Networks in Complex Communities

Future research should employ a systems biology approach, combining experimental data with computational modeling to predict how perturbations in the production or perception of this AHL affect the entire microbial community.

Evolutionary Aspects of Compound Production and Perception

The evolution of AHL signaling systems is a fascinating and complex topic. The structural variations in the acyl side chain of AHLs, such as the 3-hydroxy group on this compound, are thought to contribute to the specificity of these signaling systems. nih.gov Unanswered questions remain about the evolutionary pressures that drive the diversification of both the AHL synthases (LuxI-type proteins) and the AHL receptors (LuxR-type proteins). mdpi.com

Phylogenetic analysis of the genes responsible for the production and reception of this specific AHL, once identified, will provide insights into their evolutionary history and their relationship to other known quorum sensing systems.

Development of Advanced In Situ Methodologies for Ecological Studies

A major challenge in studying quorum sensing is the detection and quantification of signaling molecules in their natural environments. Traditional methods often require extraction and analysis in a laboratory setting, which may not accurately reflect the spatial and temporal dynamics of signaling in a complex microbial community.

There is a critical need for the development of advanced in situ methodologies, such as biosensors and mass spectrometry imaging techniques, to visualize and measure the concentration of this compound in real-time and with high spatial resolution within its native habitat.

Integration of Multi-Omics Data for Comprehensive Insights

To gain a truly comprehensive understanding of the role of this compound, it will be necessary to integrate data from multiple "omics" disciplines. This includes genomics to identify the genes involved in its production and reception, transcriptomics to understand which genes are regulated by this signal, proteomics to identify the resulting changes in protein expression, and metabolomics to assess the impact on the cell's metabolic state.

The table below illustrates a hypothetical multi-omics approach to studying the effects of this compound on a bacterial species.

Omics ApproachObjectivePotential FindingsKey Technologies
GenomicsIdentify the genetic basis for the production and reception of the compound.Discovery of novel LuxI/LuxR homologs.Whole-genome sequencing, comparative genomics.
TranscriptomicsDetermine the regulon controlled by the compound.Identification of genes involved in virulence, biofilm formation, and metabolism that are up- or down-regulated.RNA-Seq, microarrays.
ProteomicsQuantify changes in protein expression in response to the compound.Confirmation of gene expression changes at the protein level; identification of post-translational modifications.Mass spectrometry (e.g., LC-MS/MS).
MetabolomicsAssess the impact of the compound on cellular metabolism.Changes in metabolic pathways and the production of secondary metabolites.Mass spectrometry, NMR spectroscopy.

By integrating these different layers of biological information, researchers can build a more complete picture of how this compound functions as a signaling molecule and its broader significance in microbial physiology and ecology.

Q & A

Q. What are the established synthetic pathways for 3-hydroxy-N-(2-oxooxolan-3-yl)hexanamide, and how can its purity be validated?

Methodological Answer: The synthesis of this compound typically involves coupling a hydroxyhexanoic acid derivative with a 2-oxooxolane (tetrahydrofuranone) amine. A common approach is:

  • Amidation : Reacting 3-hydroxyhexanoyl chloride with 3-amino-2-oxooxolane under Schlenk conditions (inert atmosphere, dry solvent) to minimize hydrolysis .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.
  • Validation : Purity is confirmed via HPLC (C18 column, UV detection at 210 nm) and 1H^1H/13C^{13}C NMR spectroscopy. For example, the hydroxyl proton appears as a broad singlet (~δ 5.2 ppm), and the oxolane carbonyl is observed at ~δ 175 ppm .

Q. How can the stereochemistry and crystal structure of this compound be resolved?

Methodological Answer:

  • Stereochemical Analysis : Use chiral HPLC or Mosher’s ester derivatization to confirm enantiomeric purity .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) is ideal. The SHELX suite (e.g., SHELXL) refines structural parameters, resolving bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. What experimental strategies can elucidate its role in bacterial quorum sensing (QS)?

Methodological Answer:

  • QS Activity Assays :
    • Bioluminescence : Test in Vibrio fischeri (Lux system) or Pseudomonas aeruginosa (Las/Rhl systems) reporter strains. Measure luminescence/fluorescence induction at varying concentrations (EC50_{50} determination) .
    • Gene Expression : Use qRT-PCR to quantify QS-regulated genes (e.g., lasB in P. aeruginosa) post-treatment .
  • Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 3-oxo or C12/C14 acyl chains) to assess hydroxyl group impact. For example, 3-hydroxy derivatives often show reduced activity compared to 3-oxo analogs in LuxR-type receptors .

Q. How can contradictory data on its bioactivity across bacterial species be reconciled?

Methodological Answer:

  • Species-Specific Receptor Affinity : Perform competitive binding assays with purified QS receptors (e.g., LuxR homologs). Use surface plasmon resonance (SPR) to measure binding kinetics (KdK_d).
  • Cross-Talk Analysis : Test in co-culture systems to identify interference from other AHLs. For instance, Erwinia stewartii Esa systems may prioritize longer-chain AHLs over C6 derivatives .
  • Meta-Analysis : Aggregate data from standardized assays (e.g., ISO 20776-1 for MIC) to identify trends in potency discrepancies .

Q. What challenges arise in computational modeling of its interactions with QS receptors, and how can they be addressed?

Methodological Answer:

  • Docking Challenges :
    • Flexible Binding Pockets : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to account for receptor conformational changes.
    • Solvent Effects : Include explicit water molecules in docking (AutoDock Vina) to model hydrogen-bonding networks.
  • Validation : Compare predicted binding poses with mutagenesis data (e.g., alanine scanning of LuxR active sites) .

Q. How can its stability in biological matrices be optimized for in vivo studies?

Methodological Answer:

  • Degradation Mitigation :
    • Enzymatic Hydrolysis : Add lactonase inhibitors (e.g., EDTA) to serum-containing media .
    • Formulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) to prolong half-life in Galleria mellonella infection models .
  • Stability Monitoring : LC-MS/MS quantification over time (e.g., half-life in PBS vs. LB media) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.